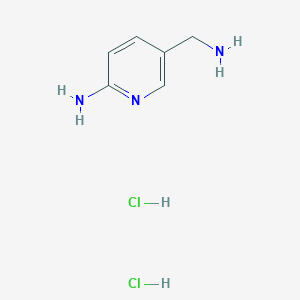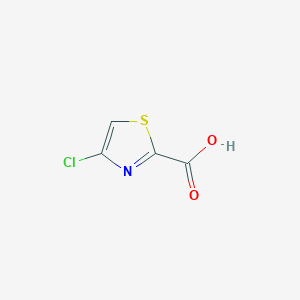
3-Fluoro-4-(hidroximetil)piperidina-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1303973-77-4 . It has a molecular weight of 233.28 and its molecular formula is C11H20FNO3 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a solid or semi-solid or liquid compound . It should be stored in a sealed container in a dry environment at 2-8°C . to 98% .Aplicaciones Científicas De Investigación
Componente del Enlazador PROTAC
El grupo terc-butilo y la porción hidroximetilo lo convierten en un candidato ideal para servir como enlazador en el diseño de Químeras de Orientación de Proteólisis (PROTACs). Estas son moléculas bifuncionales que reclutan una ligasa de ubiquitina E3 a una proteína diana, lo que lleva a su degradación .
Investigación sobre la Tuberculosis
En el estudio de Mycobacterium tuberculosis, el agente causante de la tuberculosis, este compuesto se ha visto implicado en la investigación que explora los mecanismos de supervivencia de la bacteria en condiciones hipóxicas dentro de los granulomas infectados .
Safety and Hazards
This compound is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Mode of Action
As an intermediate in organic synthesis, its role is typically to react with other compounds to form more complex structures .
Action Environment
The action of Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is an important factor in its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of the compound can affect its interactions with biomolecules and its overall function within the cell.
Propiedades
IUPAC Name |
tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIACYDBUYRFVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)
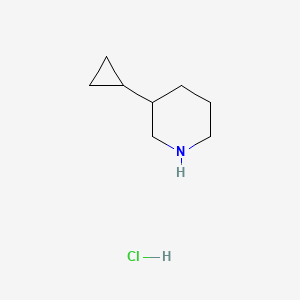

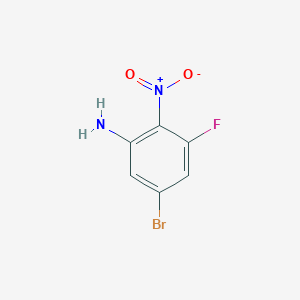
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)
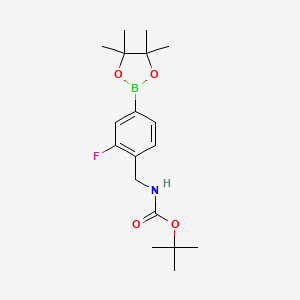


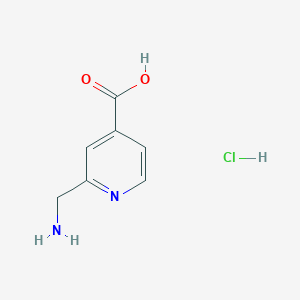
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

